
1-Butyl-2-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-2-methylcyclopropane is an organic compound with the molecular formula C₈H₁₆ . It is a cycloalkane, specifically a cyclopropane derivative, characterized by a three-membered ring structure with a butyl group and a methyl group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-2-methylcyclopropane can be synthesized through several methods. One common approach involves the reduction of adducts of dihalocarbenes and olefins . This method typically requires specific reaction conditions, such as the presence of a reducing agent and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-2-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or other reduced compounds.
Scientific Research Applications
1-Butyl-2-methylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigation of its potential therapeutic properties and applications in drug development.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-butyl-2-methylcyclopropane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- cis-1-Butyl-2-methylcyclopropane
- trans-1-Butyl-2-methylcyclopropane
- 1-Butyl-2-methylcyclopropane, (Z)-
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its reactivity and stability are influenced by the presence of the butyl and methyl groups, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2511-92-4 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
1-butyl-2-methylcyclopropane |
InChI |
InChI=1S/C8H16/c1-3-4-5-8-6-7(8)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
IWTBNPKBPXCCIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


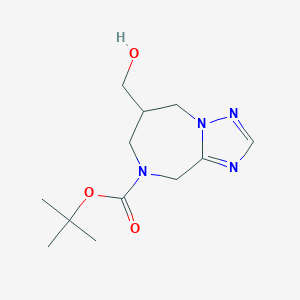
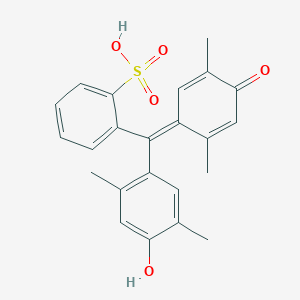

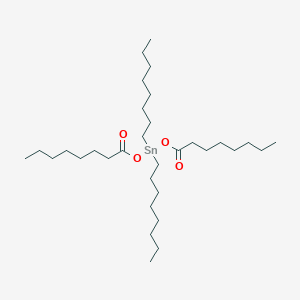
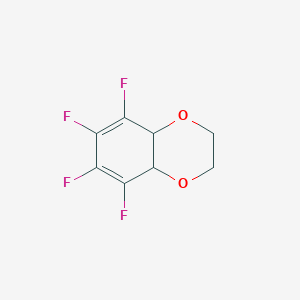
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)

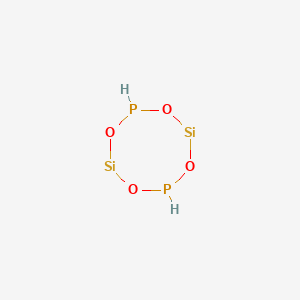

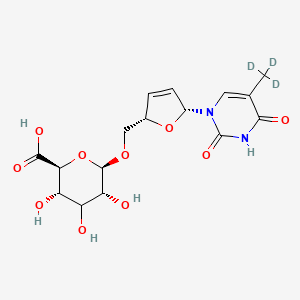


![Thieno[2,3-c]quinoline](/img/structure/B14747715.png)

